(3,4,5-Trimethoxyphenyl)glycolonitrile (3,4,5-Trimethoxyphenyl)glycolonitrile
Brand Name: Vulcanchem
CAS No.: 91134-18-8
VCID: VC20287116
InChI: InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3
SMILES:
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

(3,4,5-Trimethoxyphenyl)glycolonitrile

CAS No.: 91134-18-8

Cat. No.: VC20287116

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

(3,4,5-Trimethoxyphenyl)glycolonitrile - 91134-18-8

Specification

CAS No. 91134-18-8
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-hydroxy-2-(3,4,5-trimethoxyphenyl)acetonitrile
Standard InChI InChI=1S/C11H13NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8,13H,1-3H3
Standard InChI Key OXSJBPBUDGORCM-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(C#N)O

Introduction

Chemical and Physical Properties

(3,4,5-Trimethoxyphenyl)glycolonitrile is a crystalline solid with a molecular weight of 223.225 g/mol. Key physicochemical parameters include a density of 1.2 g/cm³, a boiling point of 384.2°C at standard atmospheric pressure, and a flash point of 186.2°C . The compound’s partition coefficient (LogP) of 1.27 suggests moderate lipophilicity, enabling penetration through biological membranes while retaining aqueous solubility . Spectroscopic characterization reveals distinctive infrared (IR) absorption bands at 2211 cm⁻¹ (C≡N stretch) and 1672 cm⁻¹ (C=O stretch), alongside 1H^1\text{H}-NMR signals corresponding to methoxy protons at δ 3.8–3.9 ppm and aromatic protons at δ 6.5–7.0 ppm .

Table 1: Physicochemical Properties of (3,4,5-Trimethoxyphenyl)glycolonitrile

PropertyValue
Molecular FormulaC11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4
Molecular Weight223.225 g/mol
Density1.2 g/cm³
Boiling Point384.2°C at 760 mmHg
Flash Point186.2°C
LogP1.27
Exact Mass223.084 Da

Synthetic Methodologies

Cyanohydrin Formation

The primary synthesis route involves the nucleophilic addition of hydrogen cyanide (HCN) to 3,4,5-trimethoxybenzaldehyde under basic conditions. This reaction proceeds via the formation of a cyanohydrin intermediate, yielding (3,4,5-trimethoxyphenyl)glycolonitrile with high regioselectivity . Alternative protocols employ enzymatic catalysis using hydroxynitrile lyases (HNLs) to achieve enantioselective synthesis. For instance, van Almsick et al. demonstrated the use of Sorghum bicolor HNL to produce (R)-enantiomers with >90% enantiomeric excess (ee) .

Chemoenzymatic Approaches

Nanda et al. reported a chemoenzymatic strategy combining lipase-mediated kinetic resolution with chemical cyclization to access chiral derivatives of (3,4,5-trimethoxyphenyl)glycolonitrile . This method avoids racemization and enhances yield compared to traditional acid-catalyzed procedures.

Reaction Scheme 1: Synthesis of (3,4,5-Trimethoxyphenyl)glycolonitrile

3,4,5-Trimethoxybenzaldehyde+HCNBase(3,4,5-Trimethoxyphenyl)glycolonitrile\text{3,4,5-Trimethoxybenzaldehyde} + \text{HCN} \xrightarrow{\text{Base}} \text{(3,4,5-Trimethoxyphenyl)glycolonitrile}

Biomedical Applications

Anticancer Agents

(3,4,5-Trimethoxyphenyl)glycolonitrile serves as a key intermediate in synthesizing pyrrolizine and triazinone derivatives with potent cytotoxic activity. For example, pyrrolizines 16a, 16b, and 16d—bearing the 3,4,5-trimethoxyphenyl moiety—exhibited IC₅₀ values of 0.5–1.2 μM against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines . Mechanistic studies revealed dual inhibition of tubulin polymerization and cyclin-dependent kinase 2 (CDK2), inducing G₂/M cell cycle arrest and apoptosis .

Kinase Inhibition Profiling

Kinase assays identified compounds 16a and 16b as multi-target inhibitors, suppressing vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) at nanomolar concentrations . Molecular docking studies confirmed high binding affinities (-9.2 to -10.1 kcal/mol) to the colchicine-binding site of tubulin, correlating with antimitotic activity .

Table 2: Cytotoxic Activity of Selected Derivatives

CompoundIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HCT-116Tubulin Inhibition (%)
16a0.540.6168
16b0.490.5872
16d0.620.6765

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